molecular formula C8H15NO3 B8007529 ethyl (2S,5S)-5-aminooxane-2-carboxylate

ethyl (2S,5S)-5-aminooxane-2-carboxylate

Cat. No.: B8007529
M. Wt: 173.21 g/mol
InChI Key: DPHUSCGJQGFYGW-BQBZGAKWSA-N
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Description

Ethyl (2S,5S)-5-aminooxane-2-carboxylate (CAS 1408074-45-2) is a chiral chemical compound offered for research and development purposes. This molecule features a stereochemically defined oxane (tetrahydro-2H-pyran) ring system, making it a valuable scaffold and building block in organic synthesis and medicinal chemistry . With a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol , it contains both an ester and an amino functional group, providing two distinct sites for further chemical modification. This compound is related to a class of saturated oxygen-containing heterocycles that are of significant interest in drug discovery. Compounds with similar oxane and piperidine structures are frequently utilized as key intermediates in the synthesis of more complex active pharmaceutical ingredients, such as beta-lactamase inhibitors . As a fine chemical, it is intended for use in laboratory settings only. Proper storage conditions should be observed; it is recommended to keep the material in a dark place under an inert atmosphere and stored in a freezer at -20°C . This product is labeled with the GHS signal word "Warning" and may cause skin and eye irritation . This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (2S,5S)-5-aminooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHUSCGJQGFYGW-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors for Oxane Ring Formation

The oxane (tetrahydropyran) ring in ethyl (2S,5S)-5-aminooxane-2-carboxylate is typically constructed via cyclization reactions. A method analogous to the synthesis of 1-(ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2 involves condensation between lactic acid derivatives and ethyl pyruvate. For the target compound, this approach could be adapted using a diol or keto ester precursor to form the six-membered oxane ring.

Example Protocol :

  • Precursor Preparation : Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) and urea (12 g, 200 mmol) are reacted in tetrahydrofuran (THF)/water (6:1 v/v) with potassium sulfide (33.1 g, 300 mmol) and nano-copper powder (1.4 g) at 55°C for 1.5 hours.

  • Cyclization : Acid-catalyzed intramolecular esterification forms the oxane ring, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Amino Group Introduction and Protection

The amino group at position 5 is introduced through reductive amination or nucleophilic substitution. A tert-butoxycarbonyl (Boc) protecting group is commonly employed to prevent side reactions during synthesis.

Key Steps :

  • Boc Protection : Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions.

  • Deprotection : Hydrolysis using lithium hydroxide monohydrate (2.11 g, 50.2 mmol) in ethanol/water (20 mL/12 mL) at room temperature for 16 hours, yielding quantitative recovery of the free amine.

Stereochemical Control in Synthesis

Asymmetric Catalysis

The (2S,5S) configuration necessitates enantioselective methods. In the synthesis of related dioxolanone derivatives, chiral catalysts or resolving agents ensure stereochemical fidelity. For example, the major diastereomer of 1-(ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2 was obtained in 23% yield, with stereochemistry confirmed via X-ray diffraction.

Solvent and Temperature Effects

  • Solvent Systems : THF/water mixtures enhance reactivity in cyclization steps.

  • Temperature : Reactions at 55°C optimize kinetics while minimizing racemization.

Catalytic and Stoichiometric Approaches

Nano-Copper Catalysis

Nano-copper powder (10% wt/wt) catalyzes C–N bond formation in thiazole derivatives, a strategy adaptable to oxane systems. This method offers high atom economy and reduced byproduct formation.

Lithium Hydroxide-Mediated Hydrolysis

Hydrolysis of ethyl esters to carboxylic acids using lithium hydroxide monohydrate in ethanol/water achieves 100% yield, critical for deprotection steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldConditionsSource
CyclizationCondensation, Boc protection23%THF/water, 55°C, 1.5 h
HydrolysisLiOH in ethanol/water100%RT, 16 h
Nano-Cu CatalysisC–N bond formation95.7%THF/water, 55°C, nano-Cu

Characterization and Quality Control

Spectroscopic Validation

  • NMR Analysis : Non-equivalent OCH₂ protons in the ethyl ester group produce distinct AB quartets (δ 4.280–4.264 ppm, J = 11.0 Hz).

  • X-Ray Diffraction : Confirms stereochemistry and ring conformation (envelope geometry with 22° flap angle).

Purity Optimization

Recrystallization from ethanol achieves 99.34% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5S)-5-aminooxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Comparison with Similar Compounds

Ethyl (2S,5S)-5-Cyanopyrrolidine-2-Carboxylate

  • Molecular Formula : C₈H₁₂N₂O₂ ().
  • Key Differences: Ring Structure: Pyrrolidine (5-membered nitrogen-containing ring) vs. oxane (6-membered oxygen-containing ring). Functional Groups: Cyano (-CN) group at position 5 vs. amino (-NH₂) group. Applications: Pyrrolidine derivatives are common in drug discovery (e.g., protease inhibitors), whereas oxane-based compounds may exhibit distinct stereoelectronic properties .

Ethyl 2-Aminothiazole-5-Carboxylate

  • Molecular Formula : C₆H₈N₂O₂S ().
  • Key Differences: Heterocycle: Thiazole (5-membered ring with sulfur and nitrogen) vs. oxane. Reactivity: Thiazoles are aromatic and participate in electrophilic substitution, whereas oxanes are non-aromatic and undergo ring-opening reactions. Applications: Thiazole derivatives are prevalent in antimicrobial agents, highlighting divergent biological roles compared to oxanes .

Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate

  • Molecular Formula : C₂₃H₂₉O₁₁P ().
  • Key Differences: Substituents: Phosphoryl and diphenoxy groups add steric bulk and polarity. Functionality: Multiple hydroxyl groups enhance hydrophilicity, unlike the simpler ethyl ester in the target compound. Applications: Such phosphorylated sugars are studied for antiviral activity, suggesting a niche pharmacological role .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Ethyl (2S,5S)-5-aminooxane-2-carboxylate* C₈H₁₃NO₃ 171.19 Not Available Oxane ring, amino, ethyl ester
Ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate C₈H₁₂N₂O₂ 168.19 435274-88-7 Pyrrolidine ring, cyano, ethyl ester
Ethyl 2-aminothiazole-5-carboxylate C₆H₈N₂O₂S 172.20 Not Provided Thiazole ring, amino, ethyl ester
Methyl phosphorylated oxane derivative C₂₃H₂₉O₁₁P 548.44 91382-79-5 Phosphoryl, diphenoxy, hydroxyl groups

Research Findings and Insights

  • Stereochemical Influence : The (2S,5S) configuration in oxane derivatives may enhance binding specificity in enzyme inhibition compared to racemic mixtures .
  • Synthetic Challenges : Oxane rings require precise stereocontrol during synthesis, often achieved via asymmetric catalysis or enzymatic resolution, whereas pyrrolidines are more straightforward to functionalize .
  • Biological Activity: Amino-substituted heterocycles (e.g., thiazoles, pyrrolidines) show broader antimicrobial and antiviral activity, whereas oxanes are less explored but may offer metabolic stability advantages .

Q & A

Q. What are the critical safety protocols for handling this compound in its reactive intermediates?

  • Methodological Answer : Use inert atmosphere (glovebox) for air-sensitive intermediates (e.g., amino alcohols). Safety data sheets (SDS) must specify acute toxicity (e.g., LD50_{50}) and first-aid measures (skin decontamination with PEG 400). Fume hoods with HEPA filters are mandatory during milling or aerosol-generating steps .

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